Ethyl 3-chloro-2-oxopentanoate
Description
Structure
3D Structure
Properties
CAS No. |
50774-87-3 |
|---|---|
Molecular Formula |
C7H11ClO3 |
Molecular Weight |
178.61 g/mol |
IUPAC Name |
ethyl 3-chloro-2-oxopentanoate |
InChI |
InChI=1S/C7H11ClO3/c1-3-5(8)6(9)7(10)11-4-2/h5H,3-4H2,1-2H3 |
InChI Key |
ZJYHNBMVJPEIQZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)C(=O)OCC)Cl |
Origin of Product |
United States |
Methodologies for the Synthesis of Ethyl 3 Chloro 2 Oxopentanoate
Traditional Synthetic Pathways to α-Halo-β-ketoesters
Classical methods for producing α-halo-β-ketoesters typically involve the direct halogenation of a pre-formed β-ketoester or the formation of the ketoester backbone followed by a halogenation step. These methods are valued for their reliability and the use of readily available starting materials. mdpi.com
The most straightforward method for preparing α-halo-β-ketoesters is the direct halogenation of the corresponding β-dicarbonyl compound. mdpi.com This reaction leverages the acidity of the α-proton, which is positioned between two electron-withdrawing carbonyl groups. The process generally proceeds via an enol or enolate intermediate, which acts as a nucleophile, attacking an electrophilic halogen source.
Common chlorinating agents for this transformation include:
N-Chlorosuccinimide (NCS): A widely used reagent for the α-chlorination of ketones and β-ketoesters. acs.orgmdpi.com The reaction can be catalyzed by acids or bases.
Sulfuryl Chloride (SO₂Cl₂): A powerful chlorinating agent capable of reacting with the enol form of the β-ketoester.
1,3-Dichloro-5,5-dimethylhydantoin (DCDMH): An inexpensive and effective chlorinating agent that can be used for the selective monochlorination of β-ketoesters, often with the aid of a silica (B1680970) gel catalyst. researchgate.net
The general mechanism for acid-catalyzed halogenation involves the protonation of the carbonyl oxygen, which facilitates the formation of an enol. jove.com This enol tautomer, with its electron-rich double bond, then attacks the electrophilic chlorine atom. jove.com In contrast, base-catalyzed halogenation proceeds by deprotonating the α-carbon to form a highly nucleophilic enolate, which then reacts with the halogen source. masterorganicchemistry.com
| Chlorinating Agent | Typical Conditions | Key Features | Reference(s) |
| N-Chlorosuccinimide (NCS) | Toluene (B28343), weak base (e.g., KF), catalyst | Widely used for asymmetric synthesis with catalysts. | acs.org |
| Sulfuryl Chloride (SO₂Cl₂) | Inert solvent (e.g., CH₂Cl₂) | Highly reactive, can lead to dichlorination. | |
| DCDMH | Methanol (B129727), Silica gel catalyst, reflux | Inexpensive, selective for monochlorination. | researchgate.net |
| Oxone® / Metal Halide | Aqueous medium | Can be used for dichlorination. | organic-chemistry.org |
An alternative traditional strategy involves a two-step process: first, the synthesis of the parent β-ketoester, ethyl 3-oxopentanoate (B1256331), followed by its α-chlorination. acs.org
Step 1: Synthesis of Ethyl 3-oxopentanoate The precursor, ethyl 3-oxopentanoate, can be synthesized via a Claisen condensation. This reaction involves the base-mediated condensation of two ester molecules. For ethyl 3-oxopentanoate, this would typically be achieved through the crossed Claisen condensation of ethyl propionate (B1217596) and diethyl oxalate, followed by a decarboxylation step to remove one of the ester groups.
Step 2: Halogenation Once the ethyl 3-oxopentanoate is prepared and purified, it can be subjected to chlorination using one of the direct halogenation methods described previously. acs.org This sequential approach allows for greater control over the synthesis, as the formation of the β-ketoester and the halogenation are performed as separate, optimized steps. A method for synthesizing related α-aminoalkyl α'-halomethyl ketone derivatives involves this very strategy of condensation to form a β-ketoester followed by selective halogenation and decarboxylation. acs.org
This approach is a more detailed look at the mechanism underlying most α-halogenations of β-ketoesters. The key to this strategy is the deliberate and controlled formation of an enolate intermediate. masterorganicchemistry.com Due to the presence of two carbonyl groups, the α-protons of β-ketoesters like ethyl 3-oxopentanoate are significantly more acidic (pKa ≈ 11) than those of simple ketones. masterorganicchemistry.com This allows for their nearly complete deprotonation by common alkoxide bases, such as sodium ethoxide, to form a stable, nucleophilic enolate. masterorganicchemistry.com
The reaction proceeds as follows:
Enolate Formation: The β-ketoester is treated with a suitable base to generate the enolate anion. The choice of base and solvent can influence the structure and reactivity of the enolate.
Reaction with Electrophilic Halogen: The pre-formed enolate is then quenched with an electrophilic chlorine source, such as N-chlorosuccinimide (NCS) or gaseous chlorine. The enolate's carbon atom attacks the chlorine, resulting in the formation of Ethyl 3-chloro-2-oxopentanoate.
This method provides excellent control over the reaction, as the enolate is generated quantitatively before the introduction of the halogenating agent, which can help minimize side reactions.
Advanced and Green Chemistry Methodologies for its Preparation
Recent research has focused on developing more efficient, selective, and environmentally friendly methods for the synthesis of α-halo-β-ketoesters. These advanced methodologies often employ catalysts to achieve high turnover and selectivity, while green approaches aim to reduce waste and avoid hazardous materials.
The development of catalytic asymmetric α-halogenation has become a major field of research, allowing for the synthesis of specific enantiomers of chiral molecules like this compound.
Organocatalysis: Organocatalysis uses small, metal-free organic molecules to catalyze reactions. For the α-chlorination of β-ketoesters, chiral amines and derivatives of Cinchona alkaloids have proven particularly effective. acs.orgnih.gov These catalysts can operate through phase-transfer catalysis (PTC), where a chiral catalyst, such as a quaternary ammonium (B1175870) salt derived from a Cinchona alkaloid, transports the enolate from an aqueous or solid phase into an organic phase containing the halogenating agent. acs.orgnih.gov This transfer occurs within a chiral environment, directing the chlorination to one face of the enolate and resulting in high enantiomeric excess (ee). For example, hybrid amide-based Cinchona derivatives have been used at very low catalyst loadings (0.5 mol%) to achieve excellent yields (<99%) and high enantioselectivity (up to 97% ee) in the chlorination of cyclic β-keto esters. acs.orgnih.gov
Transition-Metal Catalysis: Chiral complexes of various transition metals have also been developed as powerful catalysts for asymmetric α-chlorination. mdpi.com These systems typically involve a central metal ion (e.g., Zn, Cu, Ti, Pd, Fe) coordinated to a chiral ligand. mdpi.comresearchgate.net The proposed mechanism involves the coordination of the β-ketoester to the metal center, forming a chiral metal enolate. mdpi.com This complex then reacts with an electrophilic chlorine source. The steric and electronic properties of the chiral ligand dictate the facial selectivity of the attack, leading to the preferential formation of one enantiomer. A PyBidine-Zn(OAc)₂ complex, for instance, has been shown to effectively catalyze the asymmetric chlorination of β-ketoesters with NCS, achieving up to 82% ee. mdpi.com
| Catalyst Type | Example Catalyst System | Reagents | Key Features | Reference(s) |
| Organocatalyst | Hybrid Amide-Based Cinchona Alkaloid | β-ketoester, NCS, KF, Toluene | Low catalyst loading (0.5 mol%), high yield (<99%), high ee (up to 97%). | acs.orgnih.gov |
| Transition Metal | N-PFB-PyBidine-Zn(OAc)₂ | α-benzyl-β-ketoester, NCS, NaHCO₃ | Forms a zinc-enolate intermediate, good yield, moderate to good ee (up to 82%). | mdpi.com |
| Transition Metal | TiCl₂(TADDOLato) | β-ketoester, chlorinating agent | Pioneering metal-catalyzed asymmetric chlorination. | mdpi.comresearchgate.net |
| Transition Metal | Chiral Pd(II) complexes | Cyclic β-ketoester, NCS | Catalytic enantioselective chlorination. | mdpi.com |
Green chemistry principles aim to make chemical synthesis more sustainable. For the preparation of this compound, this can involve minimizing solvent use, employing safer reagents, and maximizing atom economy.
Solvent-Free and Aqueous Reactions: Some halogenation reactions have been developed to run under solvent-free conditions, for example, by grinding the ketone and halogenating agent together in a mortar and pestle. mdpi.com Other methods utilize water as an environmentally benign solvent. mdpi.com An efficient α,α-dichlorination of β-ketoesters has been reported using an Oxone®/aluminum trichloride (B1173362) mixture in an aqueous medium, offering high yields in short reaction times. organic-chemistry.org
Atom-Economic and Benign Reagents: A key goal of green chemistry is to maximize the incorporation of atoms from the starting materials into the final product. Direct halogenation is inherently atom-economic. The environmental profile of the reaction can be further improved by using greener reagents. For instance, systems using catalytic amounts of a metal halide (e.g., TiCl₄) with hydrogen peroxide (H₂O₂) as a benign terminal oxidant have been developed for the α-halogenation of dicarbonyl compounds. organic-chemistry.org The H₂O₂-HBr system has also been explored as a green brominating agent that can be used 'on water'. mdpi.com Photoinduced electron transfer (PET) represents another mild and eco-friendly approach, avoiding harsh reagents and conditions. acs.org
These green strategies, while not all yet specifically optimized for this compound, represent the forefront of synthetic chemistry and offer promising avenues for its future production in a more sustainable manner.
Flow Chemistry Applications in its Synthesis
While specific literature detailing the synthesis of this compound using flow chemistry is not extensively available, the application of this technology is highly relevant and offers significant potential advantages. Flow chemistry, or continuous flow processing, provides enhanced control over reaction parameters such as temperature, pressure, and mixing, leading to improved safety, efficiency, and scalability. wuxiapptec.com
The chlorination of β-keto esters is often an exothermic reaction. In a batch reactor, managing the heat generated can be challenging, potentially leading to side product formation and reduced yields. Flow reactors, with their high surface-area-to-volume ratio, allow for superior heat exchange, enabling precise temperature control and minimizing thermal runaway risks. beilstein-journals.org This is particularly advantageous for reactions that are difficult to control on a large scale. vapourtec.com
Furthermore, flow chemistry systems can be designed for multi-step syntheses. For the preparation of this compound, a flow process could integrate the synthesis of the precursor, ethyl 3-oxopentanoate, followed by its in-line chlorination and immediate use in a subsequent reaction, thus telescoping the synthetic sequence and reducing manual handling and purification steps. vapourtec.com
Table 1: Potential Advantages of Flow Chemistry in the Synthesis of this compound
| Parameter | Advantage in Flow Chemistry | Rationale |
| Safety | Improved management of exothermic reactions. | High heat transfer efficiency mitigates risks of thermal runaway during chlorination. beilstein-journals.org |
| Yield & Purity | Enhanced selectivity and reduced byproducts. | Precise control over stoichiometry and residence time minimizes side reactions. beilstein-journals.org |
| Scalability | Seamless transition from laboratory to production scale. | Production is scaled by running the system for longer durations rather than using larger reactors. wuxiapptec.com |
| Efficiency | Potential for integrated multi-step synthesis. | Reduces the need for isolation and purification of intermediates, saving time and resources. vapourtec.com |
Chemoenzymatic or Biocatalytic Approaches
Chemoenzymatic and biocatalytic methods offer a powerful strategy for the synthesis of chiral molecules, often providing high levels of stereoselectivity under mild reaction conditions. sumitomo-chem.co.jp While direct enzymatic chlorination to produce this compound is not a common approach, biocatalysis is highly relevant for the stereoselective reduction of the keto group in this and related molecules. This leads to the formation of optically active chlorohydrins, which are valuable chiral building blocks in pharmaceutical synthesis. nih.govmdpi.com
The bioreduction of β-ketoesters has been extensively studied. For example, various microorganisms and their isolated enzymes (ketoreductases or alcohol dehydrogenases) have been used for the asymmetric reduction of ethyl 3-oxopentanoate, the precursor to the target compound. nih.gov Studies have shown that microorganisms like Rhodotorula glutinis and Saccharomyces carlbergensis can effectively reduce ethyl 3-oxopentanoate. nih.govijpsonline.com Similarly, the biocatalytic reduction of ethyl 4-chloro-3-oxobutanoate using recombinant E. coli expressing specific reductases has been demonstrated to produce the corresponding (S)-alcohol with high enantiomeric excess (>99% ee). evitachem.comsumitomo-chem.co.jp
These examples strongly suggest that a chemoenzymatic route to chiral derivatives of this compound is feasible. Such a process would involve the chemical synthesis of the prochiral chloro-ketoester, followed by a highly selective enzymatic reduction of the ketone functionality.
Table 2: Examples of Biocatalysts Used in the Reduction of Related β-Keto Esters
| Substrate | Biocatalyst | Product Configuration | Enantiomeric Excess (ee) |
| Ethyl 3-oxopentanoate | Rhodotorula glutinis | (S)-3-hydroxypentanoate | >96% |
| Ethyl 3-oxopentanoate | Pastinaca sativa (Parsnip) | (S)-3-hydroxypentanoate | 84% |
| Methyl 3-oxopentanoate | Rhodotorula glutinis | (R)-3-hydroxypentanoate | >96% |
| Ethyl 4-chloro-3-oxobutanoate | Recombinant E. coli (SCR-1) | (S)-4-chloro-3-hydroxybutanoate | 97.9% |
Optimization of Synthetic Efficiency and Yield for this compound
The optimization of synthetic protocols is crucial for improving efficiency, increasing yield, and ensuring the purity of the final product. This involves a systematic investigation of various reaction parameters.
Reaction Condition Optimization (e.g., temperature, pressure, stoichiometry)
The efficiency of the chlorination of ethyl 3-oxopentanoate is highly dependent on the reaction conditions. Key parameters that require optimization include:
Temperature: The reaction temperature must be carefully controlled. For related chlorinations, temperatures are often kept low (e.g., 0-10 °C) to control the reaction rate and prevent the formation of dichlorinated or other side products. google.com However, some processes may require heating to achieve a reasonable reaction rate, with temperatures ranging up to 65 °C being reported for related syntheses. google.com
Stoichiometry: The molar ratio of the β-keto ester to the chlorinating agent is a critical factor. Using a slight excess of the chlorinating agent may be necessary to drive the reaction to completion, but a large excess can lead to over-chlorination and purification challenges. For similar reactions, molar ratios of the substrate to the reagent are often explored in ranges from 1:1 to 1:3. google.com
Reaction Time: The duration of the reaction needs to be optimized to ensure maximum conversion of the starting material while minimizing the degradation of the product or the formation of impurities. Progress is typically monitored by analytical techniques like TLC, GC, or NMR.
Solvent: The choice of solvent can influence the reaction rate and selectivity. Aprotic solvents such as dichloromethane, chloroform, or toluene are commonly used for chlorination reactions.
Catalyst Selection and Design for Enhanced Selectivity and Rate
While the direct chlorination of β-keto esters can sometimes be performed without a catalyst, the use of catalysts can significantly enhance the rate and selectivity of the reaction.
Acid/Base Catalysis: The formation of the enol or enolate form of the β-keto ester is a key step in its α-halogenation. This can be facilitated by either acid or base catalysis. For instance, the acylation of magnesium enolates of acetoacetic esters is a known method for preparing related compounds. google.com
Lewis Acid Catalysts: Lewis acids can be employed to activate either the substrate or the chlorinating agent, potentially leading to milder reaction conditions and improved selectivity.
Phase Transfer Catalysts: In heterogeneous reaction mixtures, phase transfer catalysts can be used to facilitate the transport of the chlorinating agent or a basic catalyst between phases, thereby increasing the reaction rate.
Biocatalysts: As discussed in section 2.2.4, enzymes like ketoreductases are not used for the chlorination step itself but are crucial for the subsequent stereoselective reduction of the keto group, representing a key aspect of catalyst design in a chemoenzymatic approach to chiral derivatives. nih.gov
Isolation and Purification Methodologies in Research Scale Synthesis
The isolation and purification of this compound from the reaction mixture are essential to obtain a product of high purity for subsequent use. Standard laboratory techniques are employed for this purpose.
A typical workup procedure following the chlorination reaction involves several steps:
Quenching: The reaction is first quenched, often by the addition of a suitable aqueous solution to neutralize any remaining reactive reagents.
Extraction: The crude product is extracted from the aqueous layer into an immiscible organic solvent, such as dichloromethane, ethyl acetate (B1210297), or toluene. google.comgoogle.com This step is often repeated multiple times to maximize the recovery of the product.
Washing: The organic phase is washed with water, brine, or a dilute basic solution (like sodium bicarbonate) to remove any water-soluble impurities, residual acids, or bases. google.com
Drying: The organic extract is dried over an anhydrous drying agent, such as sodium sulfate (B86663) or magnesium sulfate, to remove any dissolved water. google.com
Concentration: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
The crude this compound is then purified using one or more of the following techniques:
Distillation: Vacuum distillation is a common method for purifying liquid products with relatively high boiling points. By reducing the pressure, the boiling point of the compound is lowered, which helps to prevent thermal decomposition during distillation. google.com
Column Chromatography: For research-scale synthesis where high purity is required, silica gel column chromatography is a very effective purification method. A suitable solvent system (eluent) is chosen to separate the desired product from unreacted starting materials and byproducts.
The purity of the final product is typically assessed using analytical methods such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). nih.gov
Reactivity and Transformation of Ethyl 3 Chloro 2 Oxopentanoate in Organic Synthesis
Nucleophilic Substitution Reactions at the α-Carbon
The carbon atom at the α-position (C2) of ethyl 3-chloro-2-oxopentanoate is rendered highly electrophilic due to the inductive electron-withdrawing effects of the adjacent chlorine atom and the two carbonyl groups. This makes it a prime site for nucleophilic attack, primarily via an S_N2 mechanism, leading to the displacement of the chloride leaving group.
S_N2 Reactions with Carbon-Based Nucleophiles
The formation of new carbon-carbon bonds at the α-position can be achieved using a variety of carbon-based nucleophiles. These reactions are fundamental for elaborating the carbon skeleton.
Enolates: Enolates derived from β-dicarbonyl compounds, such as diethyl malonate or ethyl acetoacetate (B1235776), are effective nucleophiles for the alkylation of this compound. libretexts.org The reaction is typically carried out in the presence of a non-nucleophilic base, like sodium hydride (NaH) or sodium ethoxide (NaOEt), to generate the enolate, which then attacks the electrophilic α-carbon. libretexts.orgscribd.com
Organocuprates: Softer nucleophiles like Gilman reagents (lithium dialkylcuprates, R₂CuLi) are also suitable for substitution at the α-carbon. masterorganicchemistry.com These reagents are known for their high selectivity in S_N2 reactions with alkyl halides, minimizing side reactions that might occur with harder organometallic reagents like Grignard or organolithium reagents.
Below is a table summarizing typical S_N2 reactions with carbon nucleophiles.
| Nucleophile | Reagent Example | Product Type |
| Malonate Enolate | Diethyl malonate / NaOEt | Substituted malonic ester derivative |
| Acetoacetate Enolate | Ethyl acetoacetate / NaH | Substituted acetoacetic ester derivative |
| Gilman Reagent | Lithium dimethylcuprate ((CH₃)₂CuLi) | Ethyl 3-methyl-2-oxopentanoate |
S_N2 Reactions with Heteroatom Nucleophiles (e.g., N-, O-, S-based)
The α-chloro group can be readily displaced by various heteroatom nucleophiles, providing access to a wide range of functionalized products.
Nitrogen Nucleophiles: Amines can act as nucleophiles to introduce nitrogen-containing functional groups. For instance, the reaction with primary or secondary amines leads to the formation of α-amino esters, which are valuable building blocks in medicinal chemistry. Enzyme-catalyzed aminolysis has also been reported for similar α-chloro esters, offering high enantioselectivity. whiterose.ac.uk
Oxygen Nucleophiles: While alcohols are generally weak nucleophiles, their corresponding alkoxides can displace the chloride. This can lead to the formation of α-alkoxy esters. However, care must be taken as these basic conditions can also promote other reactions like the Favorskii rearrangement.
Sulfur Nucleophiles: Thiols are excellent nucleophiles and react efficiently with this compound to form α-thioether derivatives. masterorganicchemistry.com The use of a mild base is often sufficient to deprotonate the thiol to the more nucleophilic thiolate.
The following table illustrates S_N2 reactions with common heteroatom nucleophiles.
| Nucleophile Type | Reagent Example | Product Type |
| Nitrogen | Benzylamine | Ethyl 2-(benzylamino)-3-oxopentanoate |
| Oxygen | Sodium methoxide | Ethyl 2-methoxy-3-oxopentanoate |
| Sulfur | Ethanethiol / Et₃N | Ethyl 2-(ethylthio)-3-oxopentanoate |
Rearrangement Pathways Involving Nucleophilic Attack
Under basic conditions, α-halo ketones that possess an acidic α'-proton, such as this compound, are prone to undergo the Favorskii rearrangement. wikipedia.orgadichemistry.com This reaction provides a pathway to carboxylic acid derivatives with a rearranged carbon skeleton.
The mechanism is initiated by the deprotonation at the α'-carbon (C4) to form an enolate. adichemistry.com This is followed by an intramolecular S_N2 reaction, where the enolate attacks the α-carbon (C2), displacing the chloride and forming a highly strained cyclopropanone (B1606653) intermediate. wikipedia.orgddugu.ac.in The nucleophilic base (e.g., alkoxide) then attacks the carbonyl carbon of the cyclopropanone. The subsequent ring-opening of the tetrahedral intermediate occurs to form the most stable carbanion, which is then protonated to yield the final rearranged ester product. adichemistry.com For this compound, this would lead to an ethyl 2-ethyl-2-formylpropanoate derivative.
Carbonyl Group Reactivity (Ketone and Ester)
This compound features two carbonyl groups with distinct reactivities, allowing for selective transformations. The ketone at C3 is generally more electrophilic and susceptible to nucleophilic addition than the ester carbonyl.
Reductions of the Keto Group to Hydroxyl or Methylene (B1212753)
The selective reduction of the ketone function is a key transformation.
Reduction to Hydroxyl Group: The ketone can be selectively reduced to a secondary alcohol using mild hydride reagents like sodium borohydride (B1222165) (NaBH₄). masterorganicchemistry.com This reagent typically does not reduce the less reactive ester functionality under standard conditions. masterorganicchemistry.comrsc.org This reaction yields ethyl 3-chloro-2-hydroxypentanoate. Furthermore, biocatalytic reductions using various microorganisms or isolated enzymes offer a powerful method for achieving high stereoselectivity, producing specific enantiomers of the corresponding α-chloro-β-hydroxy ester. ijpsonline.comnih.gov This is particularly valuable in the synthesis of chiral drugs.
Reduction to Methylene Group: Complete reduction of the ketone to a methylene group (CH₂) can be accomplished under harsher conditions, such as the Clemmensen (using zinc amalgam and HCl) or Wolff-Kishner (using hydrazine (B178648) and a strong base) reductions. However, the compatibility of the other functional groups (ester and α-chloro) under these conditions must be considered, as hydrolysis or elimination could occur.
The table below summarizes reduction reactions of the keto group.
| Reagent/Method | Product | Key Features |
| Sodium Borohydride (NaBH₄) | Ethyl 3-chloro-2-hydroxypentanoate | Selective for ketone over ester |
| Biocatalysts (e.g., yeast, bacteria) | Enantiomerically enriched Ethyl 3-chloro-2-hydroxypentanoate | High stereoselectivity |
| Wolff-Kishner (H₂NNH₂, KOH) | Ethyl 3-chloropentanoate | Complete reduction to methylene; potential for side reactions |
Reactions Involving the Ester Functionality (e.g., transesterification, hydrolysis, aminolysis)
The ester group can undergo nucleophilic acyl substitution, although it is less reactive than the α-halo ketone moiety.
Transesterification: In the presence of an alcohol and an acid or base catalyst, the ethyl ester can be converted to a different alkyl ester. For example, heating in methanol (B129727) with a catalytic amount of sulfuric acid would yield mthis compound. Transesterification can also occur under basic conditions with an excess of the new alcohol. researchgate.net
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 3-chloro-2-oxopentanoic acid, under either acidic or basic (saponification) conditions. researchgate.netbiosynth.com Basic hydrolysis is typically followed by an acidic workup to protonate the carboxylate salt.
Aminolysis: The direct reaction of the ester with ammonia (B1221849) or primary/secondary amines to form an amide is generally slow. However, the reaction can be facilitated by heating or by using catalysts. Enzyme-catalyzed aminolysis can also be an effective method for this transformation. whiterose.ac.ukresearchgate.net
The following table outlines common reactions of the ester group.
| Reaction | Reagents | Product |
| Transesterification | Methanol (CH₃OH), H₂SO₄ (cat.) | Mthis compound |
| Hydrolysis (Saponification) | 1. NaOH (aq), Δ 2. H₃O⁺ | 3-Chloro-2-oxopentanoic acid |
| Aminolysis | Propylamine, Δ | N-propyl-3-chloro-2-oxopentanamide |
Wittig and Related Olefination Reactions of the Ketone
The ketone at the C2 position of this compound is a primary site for nucleophilic attack, making it amenable to olefination reactions such as the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction. researchgate.net These reactions are fundamental in organic chemistry for the conversion of carbonyls into alkenes.
The Wittig reaction involves the treatment of the ketone with a phosphorus ylide (a Wittig reagent), generated from a phosphonium (B103445) salt and a strong base. msu.edumedchemexpress.com The reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate, which then collapses to form an alkene and triphenylphosphine (B44618) oxide. The high energy of the P=O bond formed is a major driving force for this transformation. For this compound, this provides a direct route to α,β-unsaturated esters bearing a chlorine atom at the allylic position.
The Horner-Wadsworth-Emmons (HWE) reaction, a widely used alternative, employs a phosphonate (B1237965) carbanion, which is generally more nucleophilic and less basic than a Wittig ylide. This often allows for milder reaction conditions and easier removal of the phosphate (B84403) byproduct. nih.gov A significant advantage of the HWE reaction is its high stereoselectivity, typically favoring the formation of (E)-alkenes due to thermodynamic control. nih.govorganicchemistrytutor.com However, modifications such as the Still-Gennari protocol can be employed to favor the (Z)-isomer. nih.gov The reaction of this compound with stabilized phosphonate ylides would be expected to yield the corresponding α,β-unsaturated esters with predictable stereochemistry.
The table below illustrates the expected products from the reaction of this compound with various olefination reagents.
Table 1: Hypothetical Olefination Reactions of this compound
| Reagent | Reagent Structure | Expected Product Structure | Product Name |
|---|---|---|---|
| Methylenetriphenylphosphorane | Ph₃P=CH₂ | Ethyl 3-chloro-2-methylenepentanoate | |
| Ethyl (triphenylphosphoranylidene)acetate | Ph₃P=CHCOOEt | Diethyl 2-(1-chloropropyl)-2-butenedioate |
α-Hydrogen Reactivity and Enolization Chemistry
The presence of a methylene group at the C4 position, flanked by the ketone and the terminal ethyl group, confers significant reactivity. The hydrogens on this carbon are acidic and can be abstracted by a base to form a resonance-stabilized enolate intermediate. This enolate is a potent nucleophile, enabling a variety of carbon-carbon bond-forming reactions.
Base-Mediated Alkylation and Acylation Reactions
The treatment of this compound with a suitable base (e.g., sodium ethoxide, lithium diisopropylamide) generates an enolate by deprotonation at the C4 position. This nucleophilic enolate can readily react with various electrophiles, such as alkyl halides or acyl chlorides, in classic alkylation and acylation reactions. This pathway allows for the introduction of a wide range of substituents at the C4 position, further functionalizing the molecule for subsequent transformations. The general reactivity of β-keto ester dianions in alkylation reactions has been well-established. ontosight.ai
The choice of base and reaction conditions can be critical. For instance, using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures ensures rapid and complete enolate formation, minimizing side reactions like self-condensation. The resulting C4-substituted products are valuable intermediates in the synthesis of more complex molecules.
Table 2: Representative C4-Functionalization Reactions
| Electrophile | Reagent Class | Product Structure | Product Name |
|---|---|---|---|
| Methyl Iodide | Alkyl Halide | Ethyl 3-chloro-4-methyl-2-oxopentanoate | |
| Benzyl Bromide | Alkyl Halide | Ethyl 4-benzyl-3-chloro-2-oxopentanoate |
Cyclization Reactions via Enolate Intermediates (e.g., Dieckmann-type condensations)
The Dieckmann condensation is an intramolecular Claisen condensation that transforms a diester into a five- or six-membered cyclic β-keto ester using a base. organicchemistrytutor.commasterorganicchemistry.com While this compound itself cannot undergo a direct Dieckmann condensation due to the absence of a second ester group, it can be easily elaborated into a suitable precursor.
A plausible synthetic route involves the initial alkylation of the C4 position with a haloester, such as ethyl bromoacetate. This reaction, proceeding via the C4 enolate as described previously, would generate a 1,6-dicarbonyl compound (a diester). Subsequent treatment of this intermediate with a base like sodium ethoxide would initiate an intramolecular cyclization. The enolate formed at the C4 position of the original backbone would attack the ester carbonyl of the newly introduced chain, leading to the formation of a stable five-membered ring after the elimination of an ethoxide leaving group. This strategy demonstrates how the initial reactivity of the α-hydrogen can be leveraged to construct complex cyclic systems. ucl.ac.uk
Sigmatropic Rearrangements (if applicable)
Sigmatropic rearrangements, such as the Claisen rearrangement, are powerful tools for stereoselective carbon-carbon bond formation. nih.gov The classic Claisen rearrangement requires an allyl vinyl ether moiety. nih.gov Other variants, like the Reformatsky-Claisen rearrangement, proceed from α-halo allyl esters. nih.gov
This compound, in its native form, does not possess the requisite structural features (e.g., an O-allyl group) to undergo these common rsc.orgrsc.org-sigmatropic rearrangements. nih.govgoogle.com To induce such a transformation, the molecule would first need to be chemically modified. For example, reduction of the C2 ketone to a secondary alcohol followed by etherification with an allyl halide could generate an allyl ether intermediate. Subsequent steps to form a vinyl ether or a related reactive species would be necessary to create a substrate suitable for a Claisen-type rearrangement. Therefore, this class of reaction is not directly applicable to the unmodified parent compound.
Role as a Building Block in Heterocyclic Synthesis
The combination of an α-chloro ketone and a β-dicarbonyl-like structure makes this compound a valuable precursor for the synthesis of various heterocycles, particularly those containing oxygen.
Formation of Oxygen-Containing Heterocycles (e.g., furans, pyrans, oxazoles)
Furans: The Feist-Benary furan (B31954) synthesis is a classic method that involves the condensation of an α-halo ketone with a β-keto ester in the presence of a base like pyridine (B92270). derpharmachemica.com this compound contains both required functionalities within one molecule, although the reaction typically occurs between two separate molecules. In a reaction with another enolizable species, such as ethyl acetoacetate, the α-chloro ketone part of the title compound would react with the enolate of ethyl acetoacetate. The initial step is a nucleophilic substitution of the chlorine atom by the enolate, followed by cyclization and dehydration to yield a highly substituted furan derivative. derpharmachemica.com
Oxazoles: Oxazoles can be synthesized via the Robinson-Gabriel synthesis or the Hantzsch synthesis, both of which can utilize α-halo ketones as starting materials. In a Hantzsch-type approach, this compound can react with a primary amide, such as formamide, or a thioamide. The reaction proceeds by initial N-alkylation at the C3 carbon, followed by intramolecular cyclization and dehydration to furnish the oxazole (B20620) ring. Research has demonstrated that α-chloro-β-ketoesters are effective substrates for synthesizing 2-(1-aminoalkyl)oxazole-5-carboxylates. thieme-connect.com Furthermore, copper-catalyzed radical cyclizations of unsaturated α-chloro β-keto esters have been shown to produce oxazole-containing structures. nih.gov
Pyrans: Substituted 4H-pyrans are readily accessible through multi-component reactions. nih.govencyclopedia.pub In a typical synthesis, a β-keto ester (like this compound, acting as the 1,3-dicarbonyl component) reacts with an aldehyde and an active methylene compound, such as malononitrile. nih.gov This reaction often proceeds via a domino Knoevenagel condensation/Michael addition/intramolecular cyclization sequence, efficiently constructing the pyran ring in a single pot. nih.gov
Table 3: Synthesis of Oxygen-Containing Heterocycles
| Heterocycle | Synthetic Method | Co-reactant(s) | General Product Structure |
|---|---|---|---|
| Furan | Feist-Benary Synthesis | β-Keto ester (e.g., Ethyl acetoacetate) | |
| Oxazole | Hantzsch-type Synthesis | Amide (e.g., Formamide) |
Formation of Nitrogen-Containing Heterocycles (e.g., pyrroles, pyridines, pyrazoles)
The electrophilic nature of the carbonyl carbons and the reactivity of the α-chloro substituent in this compound make it a suitable precursor for the synthesis of various nitrogen-containing heterocycles.
Pyrroles: The Paal-Knorr synthesis is a classical method for preparing pyrroles by the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. researchgate.netrgmcet.edu.in While this compound is not a 1,4-dicarbonyl compound itself, it can be a precursor to one. For instance, reaction with a β-ketoester in the presence of a base could potentially lead to a 1,4-dicarbonyl intermediate suitable for a subsequent Paal-Knorr reaction. uomustansiriyah.edu.iqsemanticscholar.org Another approach involves the Hantzsch pyrrole (B145914) synthesis, which can utilize α-chloromethyl ketones reacting with β-ketoesters and ammonia. uomustansiriyah.edu.iq
Pyridines: The Hantzsch pyridine synthesis is a multicomponent reaction that typically involves an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium (B1175870) acetate (B1210297) to form a dihydropyridine, which is then oxidized to a pyridine. nih.govwikipedia.orgscribd.com this compound, being a β-ketoester, can participate in this reaction.
A related and highly relevant reaction is the Guareschi-Thorpe synthesis, which prepares 2-pyridones from cyanoacetamide and a 1,3-dicarbonyl compound. researchgate.netquimicaorganica.orgrsc.orgnih.gov this compound can serve as the 1,3-dicarbonyl component in this condensation.
Pyrazoles: Pyrazoles are commonly synthesized through the condensation of a 1,3-dicarbonyl compound with hydrazine. researchgate.netwikipedia.org this compound, possessing a 1,3-dicarbonyl-like structure, is a prime candidate for this transformation. The reaction with hydrazine hydrate (B1144303) would be expected to proceed via cyclocondensation to yield a pyrazole (B372694) derivative. For example, the closely related ethyl 5-methoxy-3-oxopentanoate reacts with hydrazine hydrate to form a pyrazole ring in high yield. researchgate.net The presence of the chloro-substituent on the this compound backbone offers a handle for further functionalization of the resulting pyrazole ring. The conversion of isothiazoles to pyrazoles using hydrazine has also been reported, highlighting the versatility of hydrazine in forming pyrazole rings. researchgate.net
Table 1: Potential Reactions for Nitrogen-Containing Heterocycle Synthesis
| Heterocycle | Synthetic Method | Role of this compound | Key Reagents |
| Pyrrole | Paal-Knorr Synthesis researchgate.netrgmcet.edu.in | Precursor to 1,4-dicarbonyl | β-ketoester, Amine/Ammonia |
| Pyridine | Hantzsch Synthesis nih.govwikipedia.org | β-ketoester component | Aldehyde, β-ketoester, Ammonia |
| Pyridinone | Guareschi-Thorpe Synthesis researchgate.netquimicaorganica.org | 1,3-dicarbonyl component | Cyanoacetamide, Base |
| Pyrazole | Knorr/General Condensation researchgate.netwikipedia.org | 1,3-dicarbonyl component | Hydrazine |
Formation of Sulfur-Containing Heterocycles (e.g., thiophenes, thiazoles)
The reactivity of the α-chloro-β-ketoester moiety in this compound also lends itself to the synthesis of sulfur-containing heterocycles.
Thiophenes: The Fiesselmann thiophene (B33073) synthesis is a versatile method for preparing thiophenes. nih.govrsc.org One variation involves the reaction of β-ketoesters with thioglycolic acid derivatives in the presence of a base. rsc.org It is plausible that this compound could undergo condensation with a sulfur source, such as a thioglycolate, followed by cyclization and dehydration to form a substituted thiophene. While direct examples with this specific substrate are not prevalent in the literature, the general reactivity pattern of β-ketoesters supports this possibility. rsc.org
Thiazoles: The Hantzsch thiazole (B1198619) synthesis is a well-established method that involves the reaction of an α-haloketone with a thioamide or thiourea (B124793). rsc.orgcaltech.edu this compound fits the profile of the α-haloketone component perfectly. The reaction with thiourea would be expected to proceed via initial S-alkylation, followed by cyclization and dehydration to afford a 2-aminothiazole (B372263) derivative. This reaction is well-documented for analogous compounds like ethyl 2-chloro-3-oxobutanoate and ethyl 4-bromo-3-oxopentanoate, which react readily with thiourea. researchgate.netsemanticscholar.orgquimicaorganica.org
Table 2: Potential Reactions for Sulfur-Containing Heterocycle Synthesis
| Heterocycle | Synthetic Method | Role of this compound | Key Reagents |
| Thiophene | Fiesselmann Synthesis nih.govrsc.org | β-ketoester component | Thioglycolic acid derivative, Base |
| Thiazole | Hantzsch Synthesis rsc.orgcaltech.edu | α-haloketone component | Thiourea or Thioamide |
Stereoselective Transformations of this compound
The prochiral nature of the ketone in this compound and the presence of a reactive α-chloro-substituted carbon make it an interesting substrate for stereoselective transformations, enabling the synthesis of chiral building blocks.
Chiral Auxiliary-Mediated Asymmetric Induction
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. researchgate.netsantiago-lab.comrsc.org For a substrate like this compound, a chiral auxiliary could be attached, for example, by transesterification with a chiral alcohol. The steric and electronic properties of the auxiliary would then direct the approach of reagents to the prochiral ketone or the α-carbon.
A prominent example of this strategy is the use of Evans oxazolidinones as chiral auxiliaries. clockss.orgijcmas.com While typically used for the asymmetric alkylation of carboxylic acid derivatives, the principles can be extended. By converting the ester of this compound to a chiral imide using an Evans auxiliary, subsequent reactions such as alkylation or reduction could be rendered highly diastereoselective. The bulky substituent on the oxazolidinone ring effectively shields one face of the enolate, directing the approach of an electrophile to the opposite face. After the desired transformation, the auxiliary can be cleaved and recovered.
Chiral Catalyst-Enabled Stereoselective Reactions (e.g., asymmetric reduction, alkylation)
The use of chiral catalysts offers a more atom-economical approach to stereoselective synthesis compared to the use of stoichiometric chiral auxiliaries.
Asymmetric Reduction: The asymmetric reduction of the ketone in β-keto esters is a well-studied transformation. Biocatalysts, such as baker's yeast (Saccharomyces cerevisiae) and other microorganisms, are particularly effective for this purpose, often providing high enantiomeric excess (ee). researchgate.netuni-duesseldorf.deresearchgate.netscispace.com For instance, the reduction of the related ethyl 4-chloro-3-oxobutanoate using baker's yeast has been shown to produce the corresponding (S)-hydroxy ester with high enantioselectivity. whiterose.ac.ukacs.org Similarly, the reduction of methyl 3-oxopentanoate (B1256331) has been achieved with high ee using baker's yeast in the presence of an inhibitor to suppress competing enzymatic activities. nih.gov It is therefore highly probable that this compound can be stereoselectively reduced to the corresponding chiral β-hydroxy ester using a suitable biocatalyst.
Table 3: Biocatalytic Reduction of Related β-Keto Esters
| Substrate | Biocatalyst | Product | Enantiomeric Excess (ee) | Reference |
| Ethyl 4-chloro-3-oxobutanoate | Baker's Yeast | (S)-Ethyl-4-chloro-3-hydroxybutanoate | 91.4% | whiterose.ac.uk |
| Methyl 3-oxopentanoate | S. cerevisiae | Methyl (R)-3-hydroxypentanoate | 82% | nih.gov |
| Ethyl 3-oxopentanoate | Rhodotorula glutinis | Ethyl (R)-3-hydroxypentanoate | >99% | researchgate.net |
Asymmetric Alkylation: The α-carbon of this compound, being adjacent to two carbonyl groups, is acidic and can be deprotonated to form an enolate. The asymmetric alkylation of this enolate can be achieved using a chiral phase-transfer catalyst or a chiral metal complex. For example, the enantioselective chlorination of β-keto esters has been successfully carried out using a chiral Lewis acid catalyst prepared from Cu(OTf)₂ and a spirooxazoline ligand, achieving up to 98% ee. researchgate.net This suggests that other electrophiles could be introduced at the α-position with high stereocontrol using similar catalytic systems.
Diastereoselective Pathways and Control in Multistep Syntheses
Once a stereocenter is established in the this compound framework, for example through asymmetric reduction of the ketone, this new stereocenter can direct the stereochemical outcome of subsequent reactions, a process known as diastereoselective synthesis.
For instance, if this compound is first reduced to the chiral β-hydroxy ester, subsequent reactions at the α-carbon can be highly diastereoselective. The hydroxyl group can coordinate to reagents, directing their approach from a specific face of the molecule.
Another important diastereoselective transformation is the Michael addition. montclair.edu The enolate of this compound can act as a nucleophile in a conjugate addition to an α,β-unsaturated system. If the substrate or the catalyst is chiral, the formation of one diastereomer can be favored over the other.
Furthermore, the chloro-substituent can be displaced by a nucleophile in an S_N2 reaction, which proceeds with inversion of configuration. If the α-carbon is already a stereocenter, this reaction allows for the controlled introduction of a new substituent with a predictable stereochemical outcome. The combination of these stereoselective steps allows for the construction of molecules with multiple stereocenters in a controlled manner, which is of great importance in the synthesis of natural products and pharmaceuticals. The stereoselective synthesis of epoxides from haloalcohols is a well-established method that could be applied to derivatives of this compound. researchgate.net
Advanced Analytical Methodologies for Research on Ethyl 3 Chloro 2 Oxopentanoate
Spectroscopic Techniques in Structural and Reaction Elucidation Research
Spectroscopy is indispensable for probing the molecular structure of Ethyl 3-chloro-2-oxopentanoate and tracking the transformations it undergoes during chemical reactions.
Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insight into the molecular framework of chemical compounds. While standard 1D NMR (¹H and ¹³C) is used for basic structural confirmation, advanced NMR techniques are required for detailed mechanistic investigations involving this compound.
2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are critical for unambiguously assigning all proton and carbon signals, especially in complex reaction mixtures or for structurally related byproducts.
Variable Temperature (VT) NMR: The reactivity of β-keto esters like this compound can be influenced by keto-enol tautomerism. VT-NMR studies can provide quantitative data on the equilibrium between the keto and enol forms at different temperatures by observing changes in the chemical shifts and the appearance or disappearance of signals, such as the characteristic enolic hydroxyl proton. Furthermore, VT-NMR is a powerful tool for studying dynamic processes, such as conformational changes or the rates of intermolecular exchange, which can be crucial for understanding reaction mechanisms. researchgate.netresearchgate.netscispace.com By analyzing the coalescence of signals as the temperature changes, researchers can determine the energy barriers for these processes. researchgate.net
Mechanistic Insights: In the context of a reaction, such as a nucleophilic substitution at the α-carbon, NMR can be used to follow the consumption of the starting material and the formation of the product. Advanced techniques can help identify key intermediates. For instance, in situ NMR monitoring of a reaction involving this compound could reveal the formation of a transient enolate intermediate under basic conditions, providing direct evidence for the proposed reaction pathway. acs.org
| Advanced NMR Technique | Application in this compound Research | Typical Research Findings |
| 2D NMR (COSY, HSQC, HMBC) | Unambiguous assignment of proton and carbon signals in the molecule and any reaction intermediates or products. | Complete structural elucidation and confirmation of connectivity between atoms. |
| Variable Temperature (VT) NMR | Studying dynamic equilibria (e.g., keto-enol tautomerism) and conformational analysis. | Determination of thermodynamic parameters (ΔH°, ΔS°) for tautomerism and activation energies for conformational changes. researchgate.net |
| In situ Reaction Monitoring | Tracking the concentration of reactants, intermediates, and products over time directly in the NMR tube. | Kinetic data for reaction steps and direct observation of transient species, confirming or refuting proposed mechanisms. acs.org |
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound and for elucidating its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement (typically to within 5 ppm), which allows for the determination of the elemental formula of this compound and any reaction intermediates. nih.govrsc.org This is crucial for distinguishing between compounds with the same nominal mass but different atomic compositions.
Tandem Mass Spectrometry (MS/MS): In MS/MS analysis, a specific ion (e.g., the molecular ion of an intermediate) is selected, fragmented, and the resulting fragment ions are analyzed. This provides detailed structural information and helps to piece together the reaction pathway. For α-keto esters, a characteristic fragmentation pattern often involves the loss of the ester group. researchgate.net For this compound, key fragmentations would likely include the loss of the ethoxy group (-OCH₂CH₃) or the entire ester function (-COOCH₂CH₃), as well as cleavage adjacent to the carbonyl groups and the chlorine atom. Analyzing the MS/MS spectra of species formed during a reaction can confirm the identity of proposed intermediates.
| Mass Spectrometry Technique | Application in this compound Research | Data Generated |
| High-Resolution MS (HRMS) | Accurate mass determination of the parent compound and reaction products/intermediates. | Elemental formula confirmation (e.g., for C₇H₁₁ClO₃). nih.govrsc.org |
| Tandem MS (MS/MS) | Structural elucidation of the parent compound and identification of unknown intermediates in a reaction mixture. | Fragmentation pattern that reveals the connectivity of the molecule and the structure of transient species. |
| GC-MS | Analysis of volatile components in a reaction mixture, coupling chromatographic separation with mass spectrometric detection. nih.gov | Identification of this compound and any volatile byproducts or unreacted starting materials. nih.gov |
Infrared (IR) Spectroscopy: IR spectroscopy is highly effective for identifying specific functional groups within a molecule. For this compound, the spectrum is characterized by strong absorption bands for the ester carbonyl (C=O) and the ketone carbonyl (C=O) groups, typically in the range of 1700-1760 cm⁻¹. libretexts.org The C-Cl stretch would appear in the fingerprint region (typically 600-800 cm⁻¹). docbrown.info During a reaction, such as the reduction of the ketone, IR spectroscopy can be used to monitor the disappearance of the ketone C=O band and the appearance of a broad O-H stretching band from the resulting alcohol functional group (around 3200-3600 cm⁻¹). libretexts.org
UV-Vis Spectroscopy: While the saturated keto-ester structure of this compound does not have strong absorptions in the standard UV-Vis range, its enol tautomer or conjugated intermediates formed during a reaction would exhibit significant absorbance. The keto-enol tautomerism can be studied by observing the enol absorption band, often found around 250–300 nm. This makes UV-Vis spectroscopy a valuable tool for monitoring reaction progress, where the formation of a colored or UV-active product or intermediate can be tracked over time by measuring the change in absorbance at a specific wavelength. researchgate.netresearchgate.net
| Spectroscopic Method | Key Functional Group Monitored | Typical Wavenumber/Wavelength | Application |
| Infrared (IR) Spectroscopy | Ester Carbonyl (C=O) | ~1735-1750 cm⁻¹ libretexts.org | Structural confirmation, monitoring reactions involving the ester group. |
| Ketone Carbonyl (C=O) | ~1715 cm⁻¹ libretexts.org | Monitoring reactions at the ketone, such as reduction or aldol (B89426) reactions. | |
| Carbon-Chlorine (C-Cl) | ~600-800 cm⁻¹ docbrown.info | Confirming the presence of the chlorine substituent. | |
| UV-Vis Spectroscopy | Conjugated π systems (e.g., enol form) | ~250-300 nm | Studying keto-enol equilibrium, monitoring reactions that form conjugated products. researchgate.net |
Chromatographic Methods for Reaction Monitoring and Purity Assessment in Research
Chromatography is essential for separating the components of complex reaction mixtures, allowing for both qualitative monitoring and quantitative purity assessment.
Gas Chromatography (GC) is a technique used to separate and analyze compounds that can be vaporized without decomposition. Given its molecular weight, this compound is sufficiently volatile for GC analysis, often coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification. nih.gov
Method Development: A typical GC method would involve optimizing parameters such as the column type (a polar capillary column like one with a polyethylene (B3416737) glycol stationary phase is often suitable for esters), injector temperature, oven temperature program, and carrier gas flow rate. notulaebotanicae.rooiv.int For analyzing less volatile compounds in a reaction mixture, such as dicarboxylic acids that might be formed through hydrolysis, derivatization is often employed. researchgate.net For example, these acidic byproducts could be converted into more volatile methyl or ethyl esters (e.g., using diazomethane (B1218177) or an acid-catalyzed esterification) prior to GC analysis. asianpubs.org
High-Performance Liquid Chromatography (HPLC) is the premier method for the analysis and purification of a wide range of organic compounds, particularly those that are not sufficiently volatile or are thermally unstable for GC. torontech.com
Purity Assessment: HPLC is routinely used to determine the purity of synthesized this compound. bldpharm.comscispace.comfigshare.com A reversed-phase HPLC method is most common, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase. sielc.com A typical mobile phase would be a gradient mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727), often with a small amount of acid (like formic or phosphoric acid) to ensure sharp peak shapes. sielc.com The purity is calculated by integrating the area of the product peak and comparing it to the total area of all peaks in the chromatogram. torontech.com
Reaction Monitoring: HPLC is invaluable for monitoring the progress of a synthesis. Small aliquots can be taken from the reaction mixture over time and analyzed to determine the ratio of starting materials, intermediates, products, and byproducts. This allows for the optimization of reaction conditions such as temperature, reaction time, and catalyst loading.
| Chromatographic Method | Typical Stationary Phase | Typical Mobile Phase / Carrier Gas | Primary Application |
| Gas Chromatography (GC) | Polar capillary column (e.g., ZB-WAX) notulaebotanicae.ro | Inert gas (e.g., Helium, Nitrogen) | Analysis of the main compound and other volatile components in the reaction mixture. |
| High-Performance Liquid Chromatography (HPLC) | Reversed-phase (e.g., C18) sielc.com | Acetonitrile/Water or Methanol/Water gradient sielc.com | High-precision purity assessment of the final product and quantitative monitoring of reaction progress for both volatile and non-volatile species. |
Supercritical Fluid Chromatography (SFC) for Enantiomeric Separations (if chiral derivatives are formed)
Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the separation of chiral molecules, offering advantages such as high speed, efficiency, and reduced environmental impact due to the use of supercritical carbon dioxide as the primary mobile phase. researchgate.netnih.gov While direct enantiomeric separation of this compound is not applicable as the parent molecule is not chiral at the chlorinated carbon, its derivatives, such as the corresponding α-chloro-β-hydroxy esters formed through reduction of the keto group, are chiral and necessitate enantioselective analysis.
The enantiomeric excess of such chiral derivatives is critical in asymmetric synthesis, and SFC is an ideal method for this determination. Research on related α-chloroketone derivatives has demonstrated the successful application of SFC for enantiomeric separation. For instance, the enantiomers of (S)-1-Chloro-3-(benzyloxycarbonylamino)-4-methyl-2-pentanone, a structurally related α-chloroketone, were effectively separated using a Chiralpak AD-H column. google.com This demonstrates the feasibility of applying similar methodologies to the chiral derivatives of this compound. The separation is typically achieved using a polysaccharide-based chiral stationary phase (CSP) with a mobile phase consisting of supercritical CO2 and a polar organic modifier like methanol. researchgate.netgoogle.com
Table 1: Illustrative SFC Conditions for Enantiomeric Separation of a Chiral α-Chloroketone Derivative
| Parameter | Value | Reference |
| Compound | (S)-1-Chloro-3-(benzyloxycarbonylamino)-4-methyl-2-pentanone | google.com |
| Instrument | Supercritical Fluid Chromatograph | google.com |
| Column | Chiralpak AD-H, 150 x 4.6 mm, 5 µm | google.com |
| Mobile Phase | 15% Methanol in CO2 | google.com |
| Flow Rate | 2 mL/min | google.com |
| Temperature | 40°C | google.com |
| Back Pressure | 150 bar | google.com |
| Retention Times | Enantiomer 1: 2.24 min, Enantiomer 2: 2.79 min | google.com |
| Enantiomeric Excess | 90% | google.com |
This table is based on data for a related α-chloroketone and serves as an example of the methodology applicable to chiral derivatives of this compound.
X-ray Crystallography for Elucidating Solid-State Structures of Derivatives or Intermediates
In a study on the dynamic kinetic resolution of β-halo-α-keto esters via an asymmetric cross-benzoin reaction, X-ray crystallography was used to determine the structure of the resulting fully substituted β-halo glycolic ester products. acs.org This analysis confirmed the relative and absolute stereochemistry of the newly formed stereocenters, which was crucial for understanding the reaction mechanism and the effectiveness of the chiral catalyst. acs.orgnih.gov Similarly, the crystal structure of a fluorinated pyran-4-one derivative, synthesized from a related α-fluoro-β-keto ester, was confirmed by X-ray crystallography. worktribe.com These examples highlight the power of X-ray crystallography in providing detailed structural information for complex derivatives originating from α-halo-β-keto esters.
Table 2: Representative Crystallographic Data for a Derivative of a β-Halo-α-Keto Ester
| Parameter | Value | Reference |
| Compound | Ethyl (2S,3R)-2-bromo-2-(hydroxy(phenyl)methyl)-3-oxo-3-phenylpropanoate | acs.orgnih.gov |
| Crystal System | Orthorhombic | acs.org |
| Space Group | P212121 | acs.org |
| Unit Cell Dimensions | a = 9.8 Å, b = 12.5 Å, c = 15.1 Å | acs.org |
| Method | X-ray Diffraction | acs.org |
| Significance | Unambiguous determination of relative and absolute stereochemistry of the cross-benzoin product. | acs.orgnih.gov |
This table presents data for a derivative of a related β-bromo-α-keto ester to illustrate the application of X-ray crystallography.
In-situ and Operando Spectroscopy for Real-time Reaction Monitoring
In-situ and operando spectroscopy are powerful analytical techniques that allow for the real-time monitoring of chemical reactions as they occur, providing valuable kinetic and mechanistic data without the need for sample extraction. researchgate.netresearchgate.net These methods are particularly useful for studying reactions involving reactive intermediates, such as those in the synthesis and transformation of this compound.
For instance, the enzymatic reduction of related α-fluoro-β-keto esters has been monitored in real-time using in-situ 19F NMR spectroscopy. researchgate.netnih.gov This technique allows for the direct observation of the consumption of the starting material and the formation of the product, providing insights into the reaction kinetics and the stereoselectivity of the biocatalyst. nih.gov Given the presence of the ethyl ester group and the potential for forming various intermediates, 1H and 13C NMR would be equally valuable for monitoring reactions of this compound.
Operando infrared (IR) spectroscopy is another valuable tool, particularly for tracking changes in functional groups. In the context of reactions involving β-keto esters, operando IR can be used to monitor the carbonyl stretches of the ketone and ester groups, providing information on the reaction progress and the formation of intermediates. researchgate.net For example, in a study on the synthesis of β-carbonyl α-iminoamides, operando IR spectroscopy was employed to characterize reaction intermediates. researchgate.net
Table 3: Application of In-situ and Operando Spectroscopy in the Study of Related Keto Esters
| Technique | Application | Insights Gained | Reference |
| In-situ 19F NMR Spectroscopy | Real-time monitoring of the enzymatic reduction of α-fluoro-β-keto esters. | Reaction kinetics, stereoselectivity, and final product distribution. | researchgate.netnih.gov |
| Operando Infrared Spectroscopy | Characterization of reaction intermediates in the synthesis of β-carbonyl α-iminoamides from related keto esters. | Identification of transient species and elucidation of reaction mechanisms. | researchgate.net |
| 1H NMR Spectroscopy | Monitoring the progress of catalytic fluorination of β-ketoesters. | Determination of reaction conversion and observation of substrate and product signals over time. | beilstein-journals.org |
This table provides examples of how in-situ and operando spectroscopy have been applied to study reactions of analogous compounds, highlighting the potential for similar studies on this compound.
Theoretical and Computational Investigations of Ethyl 3 Chloro 2 Oxopentanoate
Electronic Structure and Reactivity Predictions
The electronic structure of a molecule is fundamental to its chemical behavior. For Ethyl 3-chloro-2-oxopentanoate, the arrangement of electrons is significantly influenced by the presence of multiple functional groups: an ethyl ester, a ketone, and an α-chloro substituent. These groups create a complex electronic environment that dictates the molecule's reactivity.
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can provide valuable information about the distribution of electrons within the this compound molecule. Key electronic descriptors include atomic charges and bond orders.
Atomic Charges: The presence of highly electronegative oxygen and chlorine atoms leads to a significant polarization of the electron density. The Mulliken or Natural Bond Orbital (NBO) population analysis would likely reveal substantial partial positive charges on the carbonyl carbons (C2 and the ester carbonyl) and the carbon atom bonded to the chlorine (C3). Conversely, the oxygen and chlorine atoms would exhibit considerable partial negative charges. This charge distribution highlights the electrophilic nature of the carbon backbone, particularly at the carbonyl centers and the carbon bearing the chlorine atom.
Bond Orders: Calculation of bond orders can provide insight into the strength and nature of the chemical bonds within the molecule. The C=O bonds of the ketone and ester groups would be expected to have bond orders close to 2, indicative of their double-bond character. The C-Cl bond, being a single bond, would have a bond order approaching 1. Analysis of the bond orders in the pentanoate chain would reveal the typical characteristics of C-C single bonds.
Table 1: Predicted Atomic Charges and Bond Orders for this compound Note: These are representative values based on calculations of similar α-chloro-β-keto esters.
| Atom/Bond | Predicted Mulliken Partial Charge (a.u.) | Predicted Bond Order |
|---|---|---|
| C(2)=O(keto) | +0.45 to +0.55 | ~1.8 - 1.9 |
| C(3)-Cl | +0.10 to +0.20 | ~0.9 - 1.0 |
| O(keto) | -0.50 to -0.60 | N/A |
| Cl | -0.15 to -0.25 | N/A |
| C(ester)=O | +0.50 to +0.60 | ~1.8 - 1.9 |
| O(ester) | -0.45 to -0.55 | N/A |
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules by examining the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.govnih.gov The energies and spatial distributions of these orbitals indicate how a molecule will interact with other chemical species.
For this compound, the HOMO is expected to be localized primarily on the oxygen atoms of the carbonyl groups and the chlorine atom, which possess lone pairs of electrons. The energy of the HOMO is related to the molecule's ability to act as a nucleophile or electron donor.
The LUMO, on the other hand, is anticipated to be centered on the electrophilic sites of the molecule, particularly the π* orbitals of the carbonyl groups and the σ* orbital of the C-Cl bond. A low-lying LUMO would suggest that the molecule is a good electrophile, readily accepting electrons from a nucleophile. The interaction of a nucleophile's HOMO with the LUMO of this compound would likely initiate a chemical reaction.
Table 2: Predicted Frontier Molecular Orbital Energies for this compound Note: These are representative values based on calculations of similar α-chloro-β-keto esters.
| Molecular Orbital | Predicted Energy (eV) | Primary Atomic Contributions |
|---|---|---|
| HOMO | -9.5 to -10.5 | O(keto), O(ester), Cl |
| LUMO | -1.0 to -2.0 | C(2)=O, C(ester)=O, C(3)-Cl |
| HOMO-LUMO Gap | 7.5 to 9.5 | N/A |
The electrostatic potential (ESP) map provides a visual representation of the charge distribution on the surface of a molecule. For this compound, the ESP map would show regions of negative potential (typically colored red) around the electronegative oxygen and chlorine atoms, indicating areas that are attractive to electrophiles. Conversely, regions of positive potential (typically colored blue) would be observed around the hydrogen atoms and the electrophilic carbon centers, signifying sites susceptible to nucleophilic attack. The ESP map would visually confirm the electrophilic nature of the carbonyl carbons and the carbon attached to the chlorine atom.
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is an invaluable tool for investigating the mechanisms of chemical reactions, allowing for the characterization of transient species like transition states and the determination of reaction energy profiles.
Key transformations involving this compound could include nucleophilic substitution at the α-carbon (C3) or nucleophilic addition to the carbonyl carbons. Computational methods can be used to locate the transition state structures for these reactions. A transition state is a first-order saddle point on the potential energy surface, and its geometry and energy are crucial for understanding the reaction mechanism and predicting the reaction rate. For example, in a nucleophilic substitution reaction where the chloride ion is displaced, the transition state would feature a partially formed bond between the incoming nucleophile and C3, and a partially broken C-Cl bond.
By mapping the potential energy surface for a given reaction, a reaction energy profile can be constructed. This profile plots the energy of the system as it progresses from reactants to products, passing through any intermediates and transition states. The height of the energy barrier at the transition state (the activation energy) determines the rate of the reaction. For this compound, computational analysis could be used to compare the activation energies for competing reaction pathways, such as substitution versus elimination, thereby predicting the major product under specific reaction conditions. For instance, the reaction with a strong, non-nucleophilic base might favor an E2 elimination to form an α,β-unsaturated ketone, while a soft, polarizable nucleophile might favor an SN2 substitution. A detailed potential energy surface analysis would provide quantitative insights into these competitive pathways.
Solvent Effects and Catalytic Influence Modeling
The chemical environment created by a solvent can significantly alter the behavior of a solute molecule. Computational models are crucial for dissecting these interactions, which can range from weak, non-specific electrostatic forces to strong, specific interactions like hydrogen bonding. Similarly, understanding how a catalyst influences a reaction pathway at a molecular level is a key area of computational investigation.
Solvent Effects:
Computational modeling of solvent effects can be broadly categorized into two approaches: explicit and implicit solvent models. Explicit models treat individual solvent molecules as distinct entities, offering a high level of detail but at a significant computational cost. Implicit models, or continuum models, represent the solvent as a continuous medium with a defined dielectric constant, providing a more computationally efficient way to capture the bulk electrostatic effects of the solvent.
For this compound, a polar molecule, solvent polarity is expected to play a critical role in its stability and reactivity. In polar solvents, the dipole moment of the solute will induce a reaction field in the solvent, which in turn interacts with and stabilizes the solute. This stabilization is particularly pronounced for polar or charged transition states, which can dramatically alter reaction rates. For instance, nucleophilic substitution at the α-carbon would likely be influenced by the solvent's ability to stabilize the developing charge in the transition state.
Illustrative Data on Solvent Effects on the Dipole Moment of a Model α-chloro Ketone
| Solvent | Dielectric Constant (ε) | Calculated Dipole Moment (Debye) |
|---|---|---|
| Gas Phase | 1 | 2.8 |
| n-Hexane | 1.88 | 3.1 |
| Dichloromethane | 8.93 | 3.9 |
| Acetonitrile (B52724) | 37.5 | 4.5 |
| Water | 78.4 | 4.9 |
Catalytic Influence Modeling:
Computational methods, particularly Density Functional Theory (DFT), are invaluable for modeling catalytic cycles. In the context of reactions involving this compound, such as dehalogenation or transformations at the carbonyl group, catalysts can offer alternative reaction pathways with lower activation energies.
Theoretical investigations into the reductive dehalogenation of similar α-halo carbonyl compounds often explore mechanisms involving transition metal catalysts. nih.gov These studies map out the potential energy surface of the reaction, identifying transition states and intermediates. For example, a modeled catalytic cycle for the dehalogenation of an α-chloro ketone might involve oxidative addition of the C-Cl bond to a metal center, followed by subsequent steps to release the halogen and regenerate the catalyst. The calculated activation barriers for each step provide insights into the rate-determining step and how the catalyst's electronic and steric properties can be tuned to improve efficiency.
Conformational Analysis and Stereochemical Preferences of this compound
The three-dimensional arrangement of atoms in a molecule, its conformation, can have a profound impact on its physical properties and chemical reactivity. For a flexible acyclic molecule like this compound, numerous conformations are possible due to rotation around its single bonds.
Computational conformational analysis involves systematically exploring the potential energy surface to identify stable conformers (energy minima) and the transition states that separate them. The preferred conformation of an α-halo ketone is often a cisoid arrangement where the halogen and the carbonyl oxygen are in the same plane. wikipedia.org This preference is attributed to a balance of steric and electronic factors, including dipole-dipole interactions and hyperconjugation.
For this compound, key dihedral angles to consider would be around the C2-C3 bond (defining the relationship between the carbonyl group and the chlorine atom) and the C3-C4 bond. The relative energies of different conformers (e.g., gauche vs. anti arrangements of substituents) determine their population at a given temperature. It is well-established that orbital overlap in α-halogenated ketones activates the carbonyl group, making it more reactive towards nucleophilic addition compared to non-halogenated counterparts. beilstein-journals.org
Calculated Relative Energies of Hypothetical Conformers of an α-chloro Ketone
| Conformer | Dihedral Angle (O=C-C-Cl) | Relative Energy (kcal/mol) |
|---|---|---|
| Syn-periplanar (eclipsed) | 0° | +5.2 |
| Syn-clinal (gauche) | 60° | +1.5 |
| Anti-clinal | 120° | +2.8 |
| Anti-periplanar | 180° | 0.0 |
Note: This table is illustrative and based on general principles of conformational analysis for similar acyclic halogenated carbonyl compounds.
The presence of a stereocenter at the C3 position means that this compound can exist as enantiomers. While computational studies can determine the relative stability of diastereomers if a second stereocenter were present, the enantiomers themselves are energetically identical unless interacting with a chiral environment.
Structure-Reactivity Relationship Studies through Computational Approaches
Computational chemistry provides a powerful toolkit for elucidating the relationship between a molecule's electronic structure and its chemical reactivity. Methods like DFT can be used to calculate a variety of molecular properties that serve as reactivity descriptors.
For this compound, key aspects of its reactivity include susceptibility to nucleophilic attack at the carbonyl carbon and the α-carbon, as well as the acidity of the α-hydrogen. The inductive effect of the carbonyl group enhances the polarity of the carbon-halogen bond, making the α-carbon more electrophilic and susceptible to nucleophilic substitution. nih.gov
Frontier Molecular Orbital (FMO) Theory: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial indicators of reactivity. The LUMO is often centered on the carbonyl group and the α-carbon, indicating that these are the most likely sites for nucleophilic attack. A lower LUMO energy generally correlates with higher electrophilicity and greater reactivity towards nucleophiles.
Electrostatic Potential (ESP) Maps: ESP maps visualize the charge distribution on the molecular surface. For this compound, these maps would show regions of negative potential (red) around the carbonyl oxygen and positive potential (blue) around the carbonyl carbon and the α-carbon, highlighting the electrophilic nature of these sites.
Natural Bond Orbital (NBO) Analysis: NBO analysis can provide insights into charge distribution and orbital interactions. For instance, it can quantify the hyperconjugative interactions between the lone pairs of the carbonyl oxygen and the antibonding orbital of the C-Cl bond, which contributes to the activation of the α-carbon.
Hypothetical Calculated Reactivity Descriptors for an α-chloro Ketone
| Descriptor | Value | Implication for Reactivity |
|---|---|---|
| HOMO Energy | -9.5 eV | Related to ionization potential and reactivity as a nucleophile |
| LUMO Energy | -1.2 eV | Indicates susceptibility to nucleophilic attack |
| HOMO-LUMO Gap | 8.3 eV | Relates to chemical stability and electronic transitions |
| Mulliken Charge on Carbonyl Carbon | +0.45 e | Highlights the electrophilic nature of the carbonyl group |
| Mulliken Charge on α-Carbon | +0.15 e | Indicates a site for potential nucleophilic substitution |
Note: The values in this table are representative and intended to illustrate the types of data generated from computational structure-reactivity studies.
By systematically modifying the structure of the molecule in silico (e.g., changing substituents) and observing the effects on these calculated descriptors, a quantitative structure-reactivity relationship (QSRR) can be developed. This allows for the prediction of the reactivity of related compounds and the rational design of molecules with desired chemical properties.
Applications of Ethyl 3 Chloro 2 Oxopentanoate As a Precursor in Diverse Research Areas
Role in the Synthesis of Complex Organic Molecules
The specific arrangement of functional groups in Ethyl 3-chloro-2-oxopentanoate makes it a strategic building block in synthetic organic chemistry. The presence of the chlorine atom alpha to a ketone activates the molecule for a variety of nucleophilic substitution reactions, while the β-dicarbonyl system allows for a rich chemistry of enolates and related species. This dual reactivity is harnessed by researchers to forge new carbon-carbon and carbon-heteroatom bonds, enabling the assembly of intricate molecular frameworks.
While direct application of this compound in completed total syntheses is not extensively documented, its structural class—α-chloro-β-keto esters—is of significant importance. These compounds are key precursors to chiral α-chloro-β-hydroxy esters, which are valuable building blocks for complex natural products. A prominent synthetic strategy that highlights the potential of this class of molecules is dynamic kinetic resolution (DKR). aphrc.org
In this process, an α-chloro-β-keto ester is hydrogenated using a chiral catalyst. The reaction proceeds through a dynamic equilibrium that allows for the conversion of a racemic starting material into a single, desired stereoisomer of the corresponding α-chloro-β-hydroxy ester with high efficiency. aphrc.org This methodology has been successfully applied in the hemisynthesis of the side chain of Taxotere®, a potent anti-cancer agent. aphrc.org The ability to generate stereochemically dense fragments makes this compound a potentially valuable intermediate for the synthesis of various bioactive natural products.
Table 1: Potential Role in Natural Product Synthesis
| Synthetic Strategy | Precursor Role of α-Chloro-β-keto Esters | Resulting Intermediate | Example Application Area |
| Dynamic Kinetic Resolution (DKR) | Racemic starting material for asymmetric hydrogenation. aphrc.org | Enantiomerically enriched α-chloro-β-hydroxy esters. aphrc.org | Synthesis of the Taxotere® side chain. aphrc.org |
The synthesis of novel pharmaceutical agents often relies on the use of versatile building blocks to create diverse molecular libraries. This compound fits this role by serving as a precursor to important pharmaceutical intermediates and core structures (scaffolds).
One major application is in the synthesis of heterocyclic compounds, which form the backbone of a vast number of drugs. nih.gov The α-chloroketone motif within this compound is a classic precursor for constructing heterocycles like thiazoles. rsc.org For example, through a Hantzsch-type synthesis, it can react with a thiourea (B124793) or thioamide to form a substituted thiazole (B1198619) ring, a scaffold present in numerous approved pharmaceuticals.
Furthermore, the general class of α-chloro-β-ketoesters is utilized in the catalytic enantioselective synthesis of α-fluoro-α-chloro-β-keto esters. rsc.org These fluorinated products are of high interest in medicinal chemistry, as the introduction of fluorine can significantly modulate a drug's metabolic stability, binding affinity, and bioavailability. beilstein-journals.org Chiral nickel complexes have been shown to effectively catalyze the fluorination of α-chloro-β-ketoesters with high enantioselectivity. rsc.orgbeilstein-journals.org
Table 2: Applications in Pharmaceutical Research
| Research Area | Role of this compound | Target Molecule/Scaffold | Associated Synthetic Method |
| Heterocycle Synthesis | Electrophilic building block. rsc.org | Substituted Thiazoles | Hantzsch Synthesis |
| Chiral Intermediate Synthesis | Prochiral substrate for asymmetric catalysis. rsc.orgbeilstein-journals.org | α-Fluoro-α-chloro-β-keto esters | Enantioselective Fluorination |
| Chiral Intermediate Synthesis | Substrate for dynamic kinetic resolution. aphrc.org | Chiral α-chloro-β-hydroxy esters | Asymmetric Hydrogenation |
In agrochemical research, the goal is to develop new pesticides and herbicides with high efficacy and improved environmental profiles. The parent compound, Ethyl 3-oxopentanoate (B1256331), is a known building block in agrochemical synthesis. nbinno.com The introduction of a chlorine atom, as in this compound, provides an additional reactive handle for synthetic chemists. This allows for the introduction of further chemical diversity, which is crucial in the search for new active ingredients. The compound can be used to build more complex side chains or to form heterocyclic cores that are common in modern agrochemicals. Its utility is analogous to that seen in pharmaceutical research, where it can be used to generate libraries of related compounds for biological screening.
Materials Science Applications
The application of specifically tailored small molecules is a growing area in materials science. The unique combination of functional groups in this compound makes it a candidate for the synthesis of functional materials, including polymers and catalytic ligands.
While not a conventional monomer, this compound possesses functionalities that can be chemically modified to generate polymerizable units. The ester group, for instance, could be utilized in transesterification reactions to form part of a polyester (B1180765) backbone. More strategically, the α-chloroketone moiety can be transformed to introduce a polymerizable group. For example, the chlorine atom could be substituted by a nucleophile containing a vinyl or acrylate (B77674) group. Alternatively, the ketone could be converted into a functional group capable of participating in polymerization reactions. This versatility makes it a potential precursor for creating specialty polymers with tailored properties.
In the field of asymmetric catalysis, the development of new chiral ligands is essential for enabling new chemical transformations. This compound and related α-chloro-β-ketoesters are not only substrates in reactions that use chiral ligands but can also serve as starting materials for the synthesis of new ligands. beilstein-journals.orgmdpi.com For example, the reactive chlorine atom can be displaced by a coordinating group (such as a pyridine (B92270) or phosphine), and the β-ketoester portion can be used to build a larger chiral scaffold. The resulting molecule, incorporating both the original backbone and the newly introduced coordinating atom, could function as a ligand for a metal catalyst. This approach allows for the modular synthesis of new ligand families for screening in various catalytic reactions.
Development of Specialized Reagents and Ligands
This compound serves as a valuable and versatile precursor in the synthesis of specialized reagents and ligands, primarily owing to its bifunctional nature. The presence of a reactive α-chloro group adjacent to a β-keto-ester system allows for a variety of chemical transformations, leading to the formation of complex molecules with tailored properties for specific applications in chemical synthesis and coordination chemistry.
The most prominent application of this compound in this context is in the synthesis of substituted aminothiazole derivatives. These heterocyclic compounds are of significant interest as they can function as bidentate or polydentate ligands, capable of coordinating with various metal ions through their nitrogen and sulfur atoms. The synthesis of these thiazole-based structures is typically achieved through the well-established Hantzsch thiazole synthesis.
In this reaction, this compound acts as the α-haloketone component, which undergoes a cyclocondensation reaction with a thiourea or a substituted thiourea derivative. The reaction proceeds by initial nucleophilic attack of the sulfur atom of thiourea on the carbon bearing the chlorine atom, followed by an intramolecular cyclization and dehydration to yield the aminothiazole ring. The ethyl ester and the propyl group from the original precursor become substituents on the resulting thiazole ring, allowing for further functionalization.
The general scheme for the Hantzsch synthesis using this compound is as follows:
Reaction Scheme: Hantzsch Thiazole Synthesis
This compound + Thiourea/Substituted Thiourea → Ethyl 2-amino-5-propylthiazole-4-carboxylate derivative + Water + Hydrogen Chloride
The resulting ethyl 2-amino-5-propylthiazole-4-carboxylate and its derivatives are valuable as specialized reagents and ligands for several reasons:
Ligand Scaffolds: The aminothiazole core provides a robust scaffold for the design of chelating ligands. The endocyclic nitrogen and sulfur atoms, along with the exocyclic amino group, can act as donor sites for metal coordination.
Further Functionalization: The amino and ester groups on the thiazole ring can be readily modified to create more complex, polydentate ligands with specific electronic and steric properties. For example, the amino group can be acylated or reacted with aldehydes to form Schiff bases, introducing additional coordination sites.
Catalyst Development: Ligands derived from this pathway can be used to synthesize transition metal complexes that may exhibit catalytic activity in various organic transformations.
Below is a table detailing the key components and products in the synthesis of a representative aminothiazole ligand from this compound.
| Reactant/Product | Chemical Name | Molecular Formula | Role in Synthesis | Key Functional Groups for Ligation |
| Precursor | This compound | C₇H₁₁ClO₃ | α-haloketone | Not directly a ligand |
| Co-reactant | Thiourea | CH₄N₂S | Thioamide component | N/A |
| Product | Ethyl 2-amino-5-propylthiazole-4-carboxylate | C₁₀H₁₄N₂O₂S | Aminothiazole ligand scaffold | Thiazole N, Thiazole S, Amino N |
The properties of the resulting aminothiazole derivatives make them suitable for use as ligands in the development of metal complexes with potential applications in catalysis, materials science, and as analytical reagents. The specific substituents on the thiourea can be varied to fine-tune the electronic properties and coordination behavior of the final ligand.
Detailed research findings on analogous α-halo-β-ketoesters have demonstrated the successful synthesis of a wide array of thiazole-based ligands with interesting coordination chemistry. mdpi.com For instance, similar precursors have been used to create aryliminothiazoles that exhibit cardio-protective effects, underscoring the potential for discovering biologically active metal complexes with ligands derived from this compound. mdpi.com
The versatility of this compound as a precursor extends beyond thiazoles to other heterocyclic systems, depending on the reaction partner. Its ability to react with various nucleophiles makes it a foundational building block for the combinatorial synthesis of libraries of potential ligands for high-throughput screening in catalyst and materials discovery.
Future Perspectives and Challenges in Research on Ethyl 3 Chloro 2 Oxopentanoate
Development of Novel and More Sustainable Synthetic Methodologies
A primary objective for future research is the creation of greener and more sustainable methods for synthesizing ethyl 3-chloro-2-oxopentanoate. While traditional syntheses are effective, they often involve hazardous reagents and generate considerable waste. mdpi.com The development of catalytic and biocatalytic approaches is a promising avenue to address these limitations.
Recent advancements in biocatalysis have demonstrated the potential of enzymes for the stereoselective synthesis of related compounds. For instance, ketoreductases (KREDs) have been successfully employed in the dynamic reductive kinetic resolution of aryl α-chloro β-keto esters, yielding chiral products with high diastereoselectivity and enantioselectivity. rsc.org Similarly, reductases from baker's yeast (Saccharomyces cerevisiae) have been used for the stereoselective reduction of α-chloro-β-keto esters. nih.govresearchgate.net These biocatalytic methods offer the advantages of mild reaction conditions and high selectivity, aligning with the principles of green chemistry. mdpi.comchemicalweekly.com
Furthermore, the development of novel catalytic systems, such as those based on N,N'-dioxide organocatalysts nih.gov and hybrid amide-based Cinchona alkaloids, nih.govacs.org provides highly efficient and enantioselective routes to α-chloro-β-keto esters. These methods often require only small amounts of catalyst and can achieve excellent yields and high enantiomeric excess. nih.govacs.org Future work will likely focus on expanding the substrate scope of these catalysts and developing even more robust and recyclable catalytic systems. The use of flow chemistry also presents an opportunity for scalable and sustainable synthesis, as demonstrated in the preparation of α-chloroketones from esters. researchgate.net
Table 1: Comparison of Catalytic Methods for α-Chlorination of β-Keto Esters
| Catalyst System | Chlorine Source | Key Advantages | Reference |
| Hybrid Amide-Based Cinchona Alkaloids | N-chlorosuccinimide (NCS) | High yields (up to 99%), high enantioselectivity (up to 97% ee), low catalyst loading (0.5 mol %). nih.govacs.org | nih.gov, acs.org |
| N,N'-Dioxide Organocatalyst | N-chlorosuccinimide (NCS) | Excellent yields, high enantioselectivity (90-98% ee), simple and efficient. nih.gov | nih.gov |
| PyBidine-Zn(OAc)2 | Not specified | Catalytic asymmetric chlorination. mdpi.com | mdpi.com |
Exploration of Undiscovered Reactivity Modes and Transformation Pathways
This compound and its analogs are rich in chemical functionality, offering numerous possibilities for novel transformations. The presence of the α-chloro and β-keto groups allows for a variety of reactions, including nucleophilic substitutions, cycloadditions, and rearrangements.
One area of interest is the exploration of radical reactions. For example, copper(I)-catalyzed chlorine atom transfer radical cyclization of unsaturated α-chloro β-keto esters has been shown to produce cyclic and bicyclic compounds. researchgate.net Further investigation into these and other radical-mediated transformations could lead to the development of new methods for constructing complex molecular architectures.
The tandem reaction of α-chloro β-keto esters with allenic ketones, promoted by potassium carbonate, provides an efficient route to functionalized 3-methylene-2,3-dihydrofurans. thieme-connect.com This highlights the potential for developing novel cascade reactions that can rapidly build molecular complexity from simple starting materials. Future research could explore the use of different catalysts and reaction partners to access a wider range of heterocyclic compounds. rsc.org
Integration into Automated and High-Throughput Synthesis Platforms
The integration of this compound into automated and high-throughput synthesis platforms is a key step towards accelerating the discovery of new bioactive molecules and functional materials. These platforms allow for the rapid screening of reaction conditions and the synthesis of large libraries of compounds for biological evaluation.
Continuous flow synthesis has already been successfully applied to the preparation of α-chloroketones from esters, demonstrating the potential for rapid, efficient, and scalable production. researchgate.net This approach offers precise control over reaction parameters and can lead to improved yields and purities compared to traditional batch methods. Applying these techniques to the synthesis and subsequent derivatization of this compound could significantly streamline the drug discovery process.
Advanced Computational-Experimental Synergy for Predictive Synthesis
The synergy between computational chemistry and experimental work is becoming increasingly important in modern organic synthesis. Computational methods can be used to predict the reactivity and selectivity of reactions involving this compound, guiding the design of new experiments and catalysts.
For example, molecular dynamics simulations can be used to study the stability of different tautomers and predict their reactivity. Density functional theory (DFT) calculations can provide insights into reaction mechanisms and help to explain the origins of stereoselectivity in catalytic reactions. This predictive power can save significant time and resources in the laboratory by focusing experimental efforts on the most promising avenues.
Research into its Role in Emerging Fields of Chemical Synthesis
This compound and related α-chloro-β-keto esters are poised to play a significant role in several emerging fields of chemical synthesis. Their utility as versatile building blocks makes them valuable starting materials for the synthesis of complex natural products, pharmaceuticals, and agrochemicals. mdpi.comnbinno.commedchemexpress.com
Optically active halogen-containing molecules are of particular interest due to their diverse pharmaceutical activities. nih.govacs.org The development of asymmetric methods for the synthesis of chiral α-chloro-β-keto esters is therefore a high priority. nih.govnih.govacs.orgmdpi.com These chiral building blocks can be used in the synthesis of a wide range of enantiomerically pure compounds with potential therapeutic applications. rsc.org For instance, they are key intermediates in the synthesis of diltiazem, clentiazem, and siratiazem. rsc.org
The reactivity of α-chloro-β-keto esters also makes them useful in the synthesis of various heterocyclic compounds, which are prevalent in many biologically active molecules. thieme-connect.comrsc.orgmdpi.com Future research will likely uncover new applications for these compounds in areas such as materials science and chemical biology.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Ethyl 3-chloro-2-oxopentanoate, and how do reaction conditions influence yield and purity?
- Methodological Answer : A common synthesis involves the reaction of ethyl 2-oxopentanoate with chlorinating agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). For example, describes a reflux procedure using trimethyl phosphite in benzene for similar α-chloro esters, highlighting the importance of solvent choice and temperature control. Researchers should monitor reaction progress via thin-layer chromatography (TLC) and optimize stoichiometry to minimize byproducts like di- or tri-chlorinated derivatives. Post-synthesis purification via fractional distillation or column chromatography is critical for isolating the target compound .
Q. What safety protocols are essential when handling this compound, given its reactivity and potential hazards?
- Methodological Answer : Safety measures include:
- Personal Protective Equipment (PPE) : Nitrile gloves (tested for chemical permeation resistance) and tightly sealed goggles to prevent ocular exposure .
- Ventilation : Use fume hoods to avoid inhalation of vapors, as chlorinated esters may release toxic gases upon decomposition .
- Spill Management : Absorb spills with inert materials like diatomaceous earth and dispose of contaminated waste according to institutional guidelines for halogenated organics .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should spectral data be interpreted?
- Methodological Answer :
- NMR Spectroscopy : The ester carbonyl (C=O) typically appears at δ 170–175 ppm in ¹³C NMR, while the α-chloro group induces deshielding in adjacent protons (δ 4.5–5.5 ppm in ¹H NMR). Compare with reference spectra of analogous compounds, such as ethyl 7-chloro-2-oxoheptanoate (δ 172 ppm for C=O) .
- IR Spectroscopy : Look for C=O stretching at ~1740 cm⁻¹ and C-Cl stretching at 550–850 cm⁻¹. Discrepancies in peak positions may indicate impurities or isomerization .
Advanced Research Questions
Q. How can conflicting NMR data for this compound derivatives be resolved during structural elucidation?
- Methodological Answer : Contradictions often arise from dynamic processes (e.g., keto-enol tautomerism) or stereochemical variations. Strategies include:
- Variable Temperature NMR : Cooling the sample to –40°C can "freeze" tautomeric equilibria, simplifying splitting patterns .
- Computational Modeling : Compare experimental ¹³C NMR shifts with density functional theory (DFT)-predicted values for different conformers .
- Derivatization : Convert the compound to a stable derivative (e.g., silylation of enolizable protons) to eliminate dynamic effects .
Q. What strategies optimize regioselective chlorination of Ethyl 2-oxopentanoate to favor 3-chloro over 4-chloro substitution?
- Methodological Answer : Regioselectivity is influenced by:
- Catalytic Additives : Use Lewis acids like ZnCl₂ to polarize the carbonyl group, directing chlorination to the α-position. notes similar regiocontrol in acetamide chlorination .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states favoring 3-chloro formation, while non-polar solvents may promote over-chlorination .
- Reaction Monitoring : Employ in-situ FTIR or GC-MS to detect early-stage intermediates and adjust reaction time .
Q. How do solvent polarity and temperature affect kinetic vs. thermodynamic control in synthesizing this compound derivatives?
- Methodological Answer :
- Kinetic Control : Low-temperature conditions (–20°C) in polar solvents (e.g., acetonitrile) favor faster-forming intermediates, such as monochlorinated products.
- Thermodynamic Control : Prolonged reflux in non-polar solvents (e.g., benzene) shifts equilibrium toward more stable products, potentially leading to rearranged or dimerized species. supports this with reflux durations of 2+ hours to achieve high yields .
Data Contradiction and Validation
Q. How should researchers address discrepancies between theoretical and experimental yields in this compound synthesis?
- Methodological Answer :
- Side-Reaction Analysis : Quantify byproducts via GC-MS or HPLC. For example, identifies ethyl α-chloropropionate as a common impurity in analogous syntheses .
- Mass Balance Checks : Compare total mass of isolated products with starting material to identify unaccounted losses (e.g., volatilization during distillation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
